

# In-Depth Technical Guide to the Synthesis of Pigment Yellow 116

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## Compound of Interest

Compound Name:	Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
CAS No.:	4433-78-7
Cat. No.:	B1293926

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This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of Pigment Yellow 116 (C.I. 11790; CAS No. 30191-02-7). This monoazo pigment is valued for its reddish-yellow hue and excellent fastness properties, making it suitable for applications in plastics like PVC and PE.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a procedural walkthrough but also insights into the chemical principles governing the synthesis.

## Introduction to Pigment Yellow 116

Pigment Yellow 116 is an organic compound classified as a single azo pigment.[1] Its molecular structure, characterized by the azo linkage (-N=N-) connecting two aromatic moieties, is responsible for its color. The synthesis is a classic example of diazo coupling, a cornerstone of industrial dye and pigment chemistry. The overall process involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling agent. For Pigment Yellow 116, the starting materials are 4-Amino-3-chlorobenzamide and N-(4-acetamidophenyl)-3-oxobutanamide.[2]

## Chemical Properties:

Property	Value	Reference
Chemical Formula	C <sub>19</sub> H <sub>18</sub> ClN <sub>5</sub> O <sub>4</sub>	[1]
Molecular Weight	415.83 g/mol	[1]
CAS Number	30191-02-7	[1]
Color Index	Pigment Yellow 116 (11790)	[1]
Appearance	Reddish-yellow powder	[1]

## Reaction Mechanism and Stoichiometry

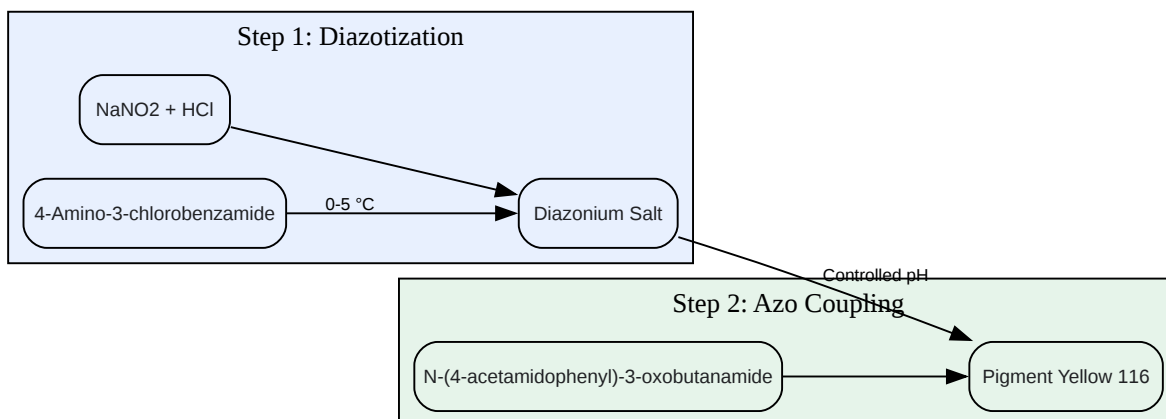
The synthesis of Pigment Yellow 116 proceeds through a two-step electrophilic aromatic substitution reaction.

### Step 1: Diazotization of 4-Amino-3-chlorobenzamide

In this step, the primary aromatic amine, 4-Amino-3-chlorobenzamide, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO<sub>2</sub>), which is typically generated in situ from the reaction of sodium nitrite (NaNO<sub>2</sub>) with a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction is performed at a low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing.

### Step 2: Azo Coupling

The highly reactive diazonium salt then acts as an electrophile and attacks the electron-rich coupling agent, N-(4-acetamidophenyl)-3-oxobutanamide. The coupling occurs at the active methylene group of the butanamide derivative, leading to the formation of the azo linkage and the final pigment molecule.[3] This reaction is typically carried out in a buffered or slightly acidic to neutral medium to facilitate the coupling and prevent unwanted side reactions.



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Caption: Synthesis workflow for Pigment Yellow 116.

## Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

## Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Purity
4-Amino-3-chlorobenzamide	22025-05-8	170.59	>98%
N-(4-acetamidophenyl)-3-oxobutanamide	5454-35-3	234.25	>98%
Sodium Nitrite (NaNO <sub>2</sub> )	7632-00-0	69.00	>99%
Hydrochloric Acid (HCl), concentrated	7647-01-0	36.46	37%
Sodium Acetate (CH <sub>3</sub> COONa)	127-09-3	82.03	>99%
Distilled or Deionized Water	7732-18-5	18.02	N/A
Methanol (for washing)	67-56-1	32.04	ACS Grade

## Synthesis of N-(4-acetamidophenyl)-3-oxobutanamide (Coupling Agent)

While commercially available, the coupling agent can be synthesized from 4'-aminoacetanilide and diketene.

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 4'-aminoacetanilide (15.0 g, 0.1 mol) in 100 mL of a suitable inert solvent like toluene.
- Heat the suspension to 60-70 °C with stirring.

- Slowly add diketene (9.2 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature.
- After the addition is complete, continue stirring at the same temperature for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature. The product will precipitate.
- Filter the solid product, wash with cold toluene, and then with petroleum ether.
- Dry the product under vacuum to yield N-(4-acetamidophenyl)-3-oxobutanamide.

## Step-by-Step Protocol for Pigment Yellow 116

### Part A: Diazotization of 4-Amino-3-chlorobenzamide

- In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 17.1 g (0.1 mol) of 4-Amino-3-chlorobenzamide to 200 mL of water.
- Slowly add 25 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form the hydrochloride salt.
- Cool the solution to 0-5 °C in an ice-salt bath.
- In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of cold water.
- Add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution over 30 minutes, ensuring the temperature remains between 0-5 °C.
- After the addition is complete, continue stirring for another 30 minutes at the same temperature.
- Check for a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
- The resulting clear, cold solution is the diazonium salt of 4-Amino-3-chlorobenzamide. It is unstable and should be used immediately in the next step.

### Part B: Azo Coupling Reaction

- In a separate 1 L beaker, dissolve 23.4 g (0.1 mol) of N-(4-acetamidophenyl)-3-oxobutanamide and 20 g of sodium acetate in 300 mL of water. Stir until a clear solution is obtained.
- Cool this coupling solution to 10-15 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the coupling solution with vigorous stirring over a period of 45-60 minutes.
- Maintain the temperature of the reaction mixture below 20 °C during the addition. The pH of the mixture should be maintained in the range of 4.5-5.5. Adjust with a dilute solution of sodium hydroxide or sodium carbonate if necessary.
- A yellow precipitate of Pigment Yellow 116 will form immediately.
- After the addition is complete, continue stirring the suspension for an additional 2-3 hours at room temperature to ensure the completion of the reaction.

### Part C: Isolation and Purification

- Filter the yellow pigment slurry using a Büchner funnel.
- Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.
- Wash the filter cake with a small amount of cold methanol to remove any organic impurities.
- Dry the pigment in an oven at 60-70 °C to a constant weight.
- The dried pigment can be ground to a fine powder.

## Characterization of Pigment Yellow 116

The synthesized pigment should be characterized to confirm its identity and purity.

Expected Yield: 85-95% of the theoretical yield.

### Analytical Techniques:

- **Melting Point:** The melting point of the purified pigment should be determined and compared with literature values.
- **FTIR Spectroscopy:** The FTIR spectrum should show characteristic peaks for the functional groups present in the molecule, including N-H stretching (amide), C=O stretching (amide and ketone), and the N=N stretching of the azo group.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum of the pigment dissolved in a suitable solvent (e.g., DMF or DMSO) will show a characteristic absorption maximum in the visible region, which is responsible for its yellow color.<sup>[4]</sup>

## Safety and Handling Precautions

- **4-Amino-3-chlorobenzamide:** May be harmful if swallowed or inhaled. Causes skin and eye irritation.
- **N-(4-acetamidophenyl)-3-oxobutanamide:** May cause skin and eye irritation.
- **Sodium Nitrite:** Oxidizing agent. Toxic if swallowed.
- **Hydrochloric Acid:** Corrosive. Causes severe skin burns and eye damage.
- **Diketene:** Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. The synthesis should be carried out by trained personnel in a properly equipped laboratory.

## Troubleshooting

Problem	Possible Cause	Solution
Low Yield	Incomplete diazotization or coupling.	Ensure the temperature during diazotization is maintained at 0-5 °C. Check the pH during the coupling reaction and adjust as necessary.
Off-color Product	Presence of impurities or side reactions.	Ensure thorough washing of the final product. Check the purity of the starting materials.
Poor Filterability	Very fine particle size.	Allow the precipitate to age with stirring to increase particle size.

## Conclusion

This guide provides a robust and detailed protocol for the synthesis of Pigment Yellow 116. By carefully controlling the reaction parameters, particularly temperature and pH, a high yield of pure pigment can be obtained. The principles of diazotization and azo coupling illustrated in this synthesis are fundamental to the production of a wide range of organic colorants.

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